

Discovery and history of 4-Bromo-6-fluoroindan-1-one

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Compound of Interest

Compound Name: 4-Bromo-6-fluoroindan-1-one

Cat. No.: B066801

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An In-depth Technical Guide to **4-Bromo-6-fluoroindan-1-one**: Synthesis and Applications

Foreword for the Modern Researcher

The indanone scaffold is a privileged structure in medicinal chemistry, consistently serving as a foundational element in the design of novel therapeutic agents. Its rigid, bicyclic framework provides a well-defined orientation for pharmacophoric groups, making it an attractive starting point for drug discovery campaigns. The strategic introduction of halogen atoms, such as bromine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, yet significant, member of this class: **4-Bromo-6-fluoroindan-1-one**.

While a detailed historical account of the initial discovery of **4-Bromo-6-fluoroindan-1-one** is not readily available in seminal publications, its existence and utility as a research chemical are well-established, as evidenced by its commercial availability (CAS Number: 174603-56-6). This guide, therefore, moves beyond a historical narrative to provide a robust, scientifically-grounded framework for its synthesis and application. Drawing from established principles of organic chemistry and documented syntheses of analogous compounds, we present a plausible and detailed synthetic protocol, alongside insights into its potential as a building block in drug development. This document is intended for the research scientist and drug development professional, offering a blend of theoretical understanding and practical, actionable guidance.

The Strategic Importance of Halogenation in Indanone Scaffolds

The presence of both bromine and fluorine on the indanone core is a deliberate design choice in medicinal chemistry.

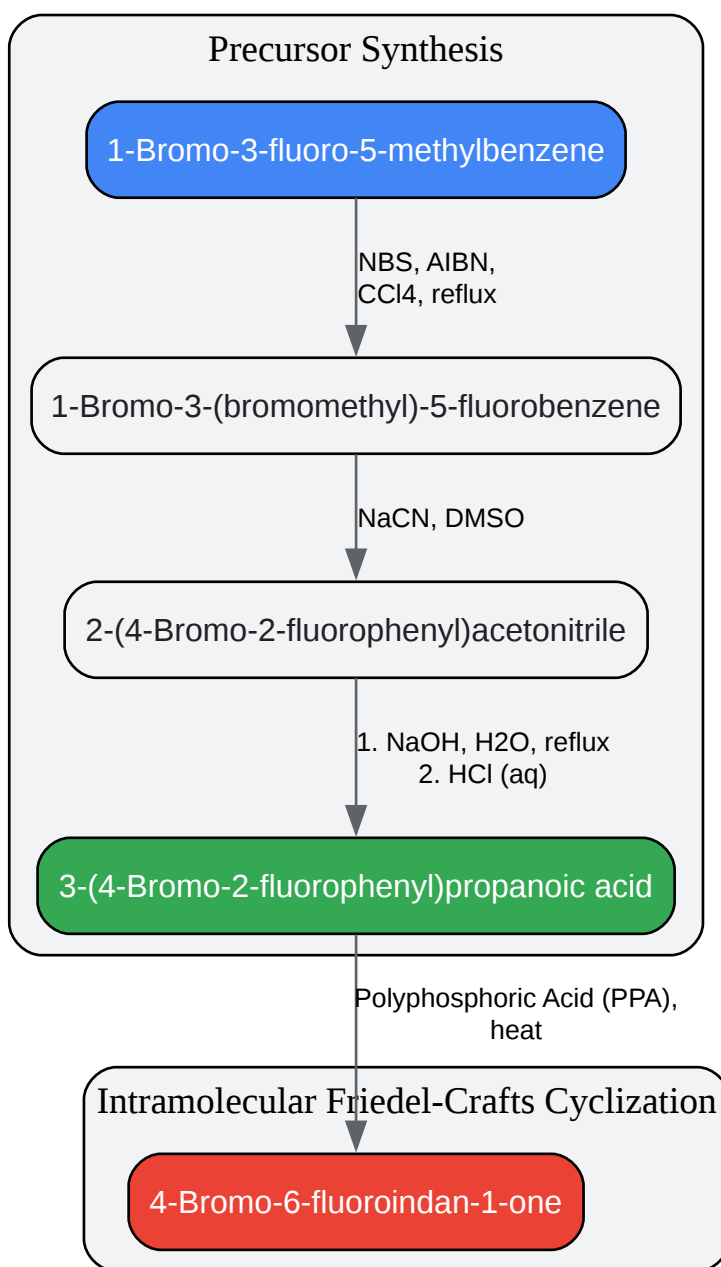
- **Fluorine:** The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also modulate the pKa of nearby functional groups and influence binding affinity to target proteins.
- **Bromine:** The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of a wide range of substituents at the 4-position, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

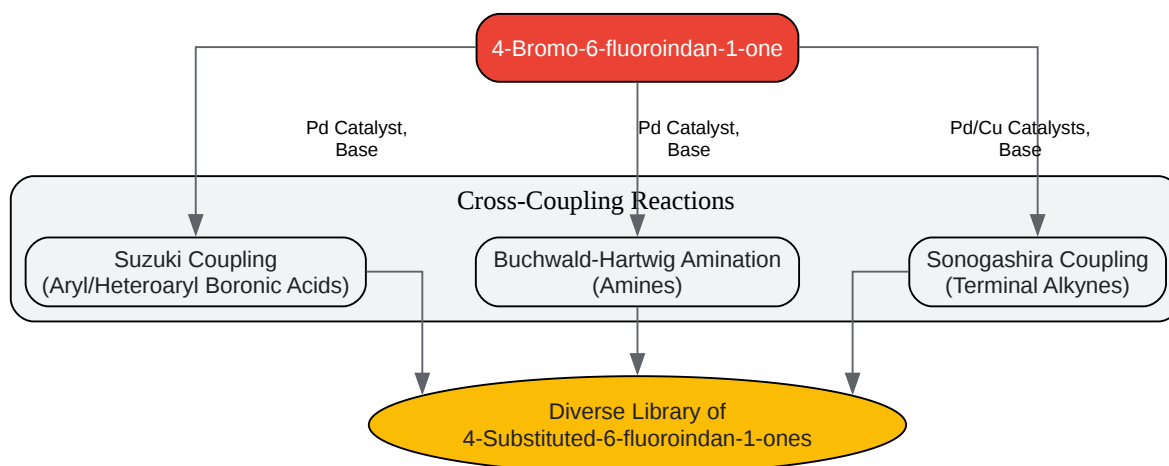
This dual-halogenation pattern makes **4-Bromo-6-fluoroindan-1-one** a particularly valuable intermediate for the synthesis of complex molecules with tailored biological activities.

Proposed Synthesis of 4-Bromo-6-fluoroindan-1-one

The most logical and widely employed method for the synthesis of indanones is the intramolecular Friedel-Crafts acylation of a 3-phenylpropanoic acid precursor. For **4-Bromo-6-fluoroindan-1-one**, the key intermediate is 3-(4-bromo-2-fluorophenyl)propanoic acid. The overall synthetic pathway is outlined below.

Diagram of the Proposed Synthetic Pathway





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